1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- is a complex organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound is notable for its multiple substituents, including chlorophenyl and dichlorophenyl groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrole ring through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the chlorophenyl and dichlorophenyl groups via electrophilic aromatic substitution reactions.
Step 3: Functionalization of the methanamine group through nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of nitro groups to amines using reducing agents like hydrogen gas and palladium catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Solvents: Organic solvents like dichloromethane, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- involves its interaction with specific molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition or activation of specific biochemical pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Pyrrole-3-methanamine, 5-phenyl-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-
- 1H-Pyrrole-3-methanamine, 5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl-
Uniqueness
1H-Pyrrole-3-methanamine, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methyl-N-phenyl- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
146204-75-3 |
---|---|
Molecular Formula |
C24H19Cl3N2 |
Molecular Weight |
441.8 g/mol |
IUPAC Name |
N-[[5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-2-methylpyrrol-3-yl]methyl]aniline |
InChI |
InChI=1S/C24H19Cl3N2/c1-16-18(15-28-21-5-3-2-4-6-21)13-24(17-7-9-19(25)10-8-17)29(16)23-12-11-20(26)14-22(23)27/h2-14,28H,15H2,1H3 |
InChI Key |
ZUCUPYGDVLXROB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(N1C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)CNC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.